molecular formula C27H32O6 B3425438 Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate CAS No. 41637-38-1

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Cat. No.: B3425438
CAS No.: 41637-38-1
M. Wt: 452.5 g/mol
InChI Key: VIYWVRIBDZTTMH-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a chemical compound widely used in the field of polymer chemistry. It is known for its excellent mechanical properties and biocompatibility, making it a valuable component in various high-performance resins and materials. This compound features two methacrylate groups attached to a bisphenol A backbone through 2-hydroxyethyl ether linkages .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound may have toxic or adverse effects .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves the reaction of bisphenol A with 2-hydroxyethyl methacrylate. This reaction results in a compound with two methacrylate ester groups. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound generally involves large-scale esterification processes. The reaction between bisphenol A and 2-hydroxyethyl methacrylate is carried out in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Common reagents include photoinitiators for UV light polymerization and free-radical initiators for thermal polymerization.

    Esterification: Reagents such as acids or bases can be used to catalyze the esterification process.

Major Products Formed

Mechanism of Action

The mechanism by which Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate exerts its effects involves the polymerization of its methacrylate groups. These groups undergo polymerization under UV light or through free-radical initiation, forming cross-linked polymer networks. These networks provide the material with its excellent mechanical properties and biocompatibility . The molecular targets and pathways involved include the interaction of the methacrylate groups with photoinitiators or free-radical initiators, leading to the formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is unique due to its specific structure, which provides a balance of mechanical strength and biocompatibility. Its ability to undergo polymerization under UV light or through free-radical initiation makes it particularly valuable in the development of high-performance polymers and dental materials .

Properties

CAS No.

41637-38-1

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3

InChI Key

VIYWVRIBDZTTMH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

physical_description

Liquid

Related CAS

29384-58-5
64696-13-5

Origin of Product

United States

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